N,5-二苯基-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

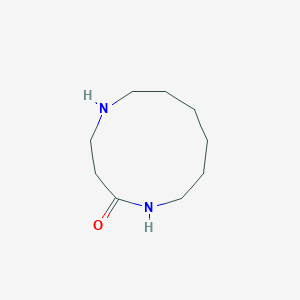

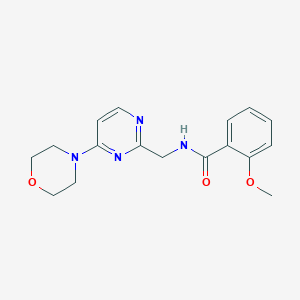

“N,5-Diphenyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for “N,5-diphenyl-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized using various methods. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .科学研究应用

化学合成与结构分析

- 金属配合物合成:已经探索了使用 N,5-二苯基-1,3,4-噻二唑-2-胺合成金属配合物。这些配合物通过各种光谱技术表征 (Al-Amiery 等,2009)。

- 分子结构研究:已经使用光谱技术和 X 射线衍射检查了 1,3,4-噻二唑-2-胺衍生物(包括 N,5-二苯基变体)的分子和晶体结构 (Kerru 等,2019)。

生物活性和药理学

- 抗菌性能:源自 1,3,4-噻二唑化合物的席夫碱(包括 N,5-二苯基-1,3,4-噻二唑-2-胺)已显示出有希望的抗菌活性 (Gür 等,2020)。

- 抗癌潜力:源自 1,3,4-噻二唑-2-胺的一些化合物对癌细胞系表现出细胞毒性,表明潜在的抗癌应用 (Abou-Seri,2010)。

化学和材料应用

- 缓蚀:正在研究 1,3,4-噻二唑-2-胺衍生物对金属的缓蚀能力,这在材料科学中至关重要 (Bentiss 等,2007)。

- 量子化学研究:已经对噻二唑衍生物进行了理论研究,包括密度泛函理论计算,以预测它们的缓蚀性能 (Kaya 等,2016)。

未来方向

1,3,4-thiadiazole derivatives, including “N,5-diphenyl-1,3,4-thiadiazol-2-amine”, have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . Future research could focus on further exploring the therapeutic potential of these compounds and developing them into effective drugs.

作用机制

Target of Action

The primary target of N,5-diphenyl-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

N,5-diphenyl-1,3,4-thiadiazol-2-amine: interacts with its target by directly binding to the SH2 domain of STAT3. This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing downstream gene transcription .

Biochemical Pathways

The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. By inhibiting STAT3, N,5-diphenyl-1,3,4-thiadiazol-2-amine disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and induced cell cycle arrest .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,5-diphenyl-1,3,4-thiadiazol-2-amine The compound’s effectiveness in in-vivo models suggests it may have suitable bioavailability .

Result of Action

The molecular and cellular effects of N,5-diphenyl-1,3,4-thiadiazol-2-amine include the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. In particular, the compound has shown anti-proliferative effects against cancer cells that overexpress STAT3 .

生化分析

N,5-diphenyl-1,3,4-thiadiazol-2-amine is a compound that has been synthesized and evaluated for its biological properties . This compound belongs to the 1,3,4-thiadiazole derivatives, which are known for their wide range of biological activities .

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N,5-diphenyl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c1-3-7-11(8-4-1)13-16-17-14(18-13)15-12-9-5-2-6-10-12/h1-10H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDULOLVDJHSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2688020.png)

![(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride](/img/structure/B2688022.png)

![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)

![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)

![N-(2-carbamoylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2688028.png)

![2-(4-chlorophenoxy)-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2688035.png)